molecular formula C10H8F3N3O5 B12007409 3,5-dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide

3,5-dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide

Cat. No.: B12007409
M. Wt: 307.18 g/mol
InChI Key: JQDHTDPKIFABNL-UHFFFAOYSA-N
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Description

3,5-Dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide is an organic compound characterized by the presence of nitro groups and a trifluoropropyl substituent on a benzamide framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the trifluoropropyl group. One common method includes:

    Nitration: The benzamide precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions of the benzene ring.

    Trifluoropropylation: The nitrated benzamide is then reacted with 1,1,1-trifluoropropan-2-amine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.

    Oxidation: Although less common, the compound can undergo oxidation under strong oxidizing conditions, potentially leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of 3,5-diamino-N-(1,1,1-trifluoropropan-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso derivatives or other oxidized products.

Scientific Research Applications

3,5-Dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its nitro and trifluoropropyl groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide depends on its specific application. In biological systems, the compound may interact with cellular targets through its nitro groups, which can undergo bioreduction to form reactive intermediates. These intermediates can then interact with biomolecules, leading to various biological effects. The trifluoropropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzamide: Lacks the trifluoropropyl group, making it less lipophilic and potentially less bioactive.

    N-(1,1,1-Trifluoropropan-2-yl)benzamide: Lacks the nitro groups, reducing its reactivity and potential biological activity.

    3,5-Dinitro-N-(2,2,2-trifluoroethyl)benzamide: Similar structure but with a different trifluoroalkyl group, which may alter its chemical and biological properties.

Uniqueness

3,5-Dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide is unique due to the combination of its nitro groups and trifluoropropyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8F3N3O5

Molecular Weight

307.18 g/mol

IUPAC Name

3,5-dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide

InChI

InChI=1S/C10H8F3N3O5/c1-5(10(11,12)13)14-9(17)6-2-7(15(18)19)4-8(3-6)16(20)21/h2-5H,1H3,(H,14,17)

InChI Key

JQDHTDPKIFABNL-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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